1,4-Dimethylpyrazole

Vue d'ensemble

Description

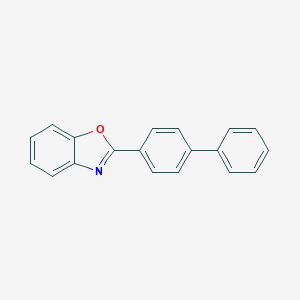

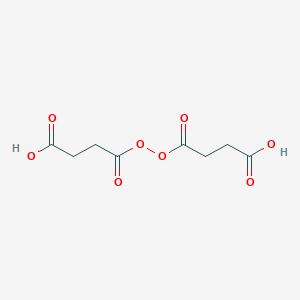

1,4-Dimethylpyrazole is an aromatic amine . It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The molecular formula is C5H8N2 and the molecular weight is 96.1304 .

Synthesis Analysis

Pyrazoles, including 1,4-Dimethylpyrazole, are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole .

Molecular Structure Analysis

The molecular structure of 1,4-Dimethylpyrazole is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .

Chemical Reactions Analysis

Pyrazoles, including 1,4-Dimethylpyrazole, are involved in various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .

Applications De Recherche Scientifique

Nitrification Inhibitor

1,4-Dimethylpyrazole is used as a nitrification inhibitor . It is effective in enhancing Nitrogen use efficiency and reducing Nitrogen loss by deactivating the activity of ammonia monooxygenase, which is responsible for the first step of nitrification . This directly inhibits nitrification and indirectly denitrification .

Biochar Application

Biochar application increases the sorption of nitrification inhibitor 3,4-dimethylpyrazole phosphate in soil . This could provide a useful mitigation strategy for Biochar-amended agricultural fields .

Intermediate in Various Applications

1,4-Dimethylpyrazole is a useful intermediate in a range of applications like life science and crop protection agents .

Soil Environmental Changes

The effectiveness of 1,4-Dimethylpyrazole varies a lot due to soil environmental changes, such as soil water content and pH .

Earthworms Enhancement

Earthworms enhance the inhibition efficiency of 3,4-dimethylpyrazole phosphate .

High-Throughput Sequencing

1,4-Dimethylpyrazole is used in high-throughput sequencing .

Safety and Hazards

1,4-Dimethylpyrazole is classified as a Category 3 Flammable liquid, Category 4 Acute toxicity - Oral, and Category 1 Serious eye damage . It is harmful if swallowed and causes serious eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Mécanisme D'action

Target of Action

1,4-Dimethylpyrazole (DMP) primarily targets ammonia-oxidizing bacteria (AOB) in the soil . AOB plays a crucial role in the nitrification process, which involves the conversion of ammonia (NH4+) to nitrite (NO2-) and then to nitrate (NO3-) . By inhibiting AOB, DMP can effectively suppress this process .

Mode of Action

DMP inhibits the activity of the ammonia monooxygenase enzyme (AMO), which is essential for the first step of NH4+ oxidation . It was initially thought that DMP inhibits nitrification due to its ability to chelate the Cu2+ cations that AMO needs to carry out this process .

Biochemical Pathways

The primary biochemical pathway affected by DMP is the nitrification process in the soil . By inhibiting AOB, DMP suppresses the oxidation of NH4+ to NO2- and NO3-, thereby reducing nitrogen (N) losses from the soil . This has significant implications for agricultural practices, as it can enhance the efficiency of synthetic nitrogen (N) fertilizers .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DMP is currently limited. It’s known that dmp is applied directly to the soil, where it interacts with aob to inhibit nitrification .

Result of Action

The inhibition of nitrification by DMP leads to a reduction in N losses from the soil, which can enhance the efficiency of synthetic N fertilizers . This can lead to increased crop yields in agricultural settings . Moreover, by suppressing nitrification, DMP can also reduce N2O emissions from the soil, which has positive implications for environmental sustainability .

Action Environment

The efficacy of DMP can be influenced by various environmental factors, including soil type and climatic conditions . For instance, the duration of action of DMP can depend on these factors . Moreover, the presence of other organisms in the soil, such as earthworms, can also affect the action of DMP . For example, earthworms can enhance the inhibition efficiency of DMP on soil nitrification by altering soil AOB communities .

Propriétés

IUPAC Name |

1,4-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-3-6-7(2)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQCPPRPWDXLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147947 | |

| Record name | 1,4-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethylpyrazole | |

CAS RN |

1072-68-0 | |

| Record name | 1,4-Dimethylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 1,4-dimethylpyrazole be used as a building block for polymers?

A: Yes, derivatives of 1,4-dimethylpyrazole can be used to synthesize polymers. For example, 3,3′-dichloro-1,1′,4,4′-tetramethyl-5,5′-bipyrazole, synthesized from 3,5-dichloro-1,4-dimethylpyrazole, undergoes dehalogenative polycondensation to yield poly(1,1′,4,4′-tetramethyl-5,5′-bipyrazole-3,3′-diyl). [] This polymer exhibits solubility in formic acid and possesses an intrinsic viscosity of 39 cm3 g−1 in the same solvent. [] Another example is the synthesis of a 4,4′-bis(methoxycarbonyl) analogue of the previously mentioned polymer, demonstrating the versatility of 1,4-dimethylpyrazole derivatives in polymer chemistry. []

Q2: What is the role of transition metal catalysts in the functionalization of 1,4-dimethylpyrazole?

A: Transition metal catalysts, particularly nickel complexes, play a crucial role in selectively functionalizing 1,4-dimethylpyrazole derivatives. Research indicates that zerovalent nickel complexes, such as Ni(0)Lm, can selectively activate the C(5)–Cl bond in 3,5-dichloro-1,4-dimethylpyrazole, leaving the C(3)–Cl bond intact. [] This selectivity is key for synthesizing specific bipyrazole compounds, which can be further utilized in polymerization reactions. []

Q3: What are the analytical techniques used to characterize 1,4-dimethylpyrazole derivatives and their polymeric products?

A: Several analytical techniques are employed to characterize 1,4-dimethylpyrazole derivatives and their polymeric products. Gel permeation chromatography (GPC) is used to determine the molecular weight distribution of the synthesized polymers. [] Additionally, photoluminescence spectroscopy helps analyze the optical properties of these polymers, providing insights into their potential applications. [] For characterizing the starting materials and intermediates, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would likely be employed, although these are not explicitly mentioned in the provided research.

Q4: Can 1,4-dimethylpyrazole be selectively oxidized to form valuable carboxylic acids?

A: Yes, research demonstrates the successful selective oxidation of the structurally similar compound 3,5-dichloro-1,4-dimethylpyrazole to 3,5-dichloro-1-methylpyrazole-4-carboxylic acid. [] This oxidation is achieved using molecular oxygen as the oxidant in the presence of a catalytic system comprising cobalt acetate(II), manganese acetate(II), and bromide ions. [] This finding suggests that similar catalytic approaches could potentially be applied to selectively oxidize 1,4-dimethylpyrazole to its corresponding carboxylic acid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-](/img/structure/B91123.png)